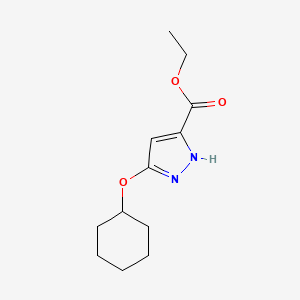

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a cyclohexyloxy substituent at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their versatile pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Its structural features make it a candidate for comparison with analogs bearing varied substituents.

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 3-cyclohexyloxy-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C12H18N2O3/c1-2-16-12(15)10-8-11(14-13-10)17-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |

InChI Key |

HOUMAXTUHQSSEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The cyclohexyloxy group is then introduced through an etherification reaction using cyclohexanol and a suitable dehydrating agent such as sulfuric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Lipophilicity : The cyclohexyloxy group (MW 298.39) contributes significantly to molecular weight and lipophilicity compared to phenyl (MW 230.26) or nitro-substituted analogs (MW 261.24) . This may enhance passive diffusion across biological membranes.

- Synthetic Yields : Electron-withdrawing groups (e.g., 4-nitrophenyl in SI-51) reduce yields (52%) compared to electron-neutral groups (e.g., phenyl in SI-50, 82%), likely due to steric hindrance or electronic deactivation during cyclization .

Key Observations :

- Enzyme Inhibition : Substituents like 3,4,5-trimethoxyphenyl (Compound 37) enable dual COX-2/5-LOX inhibition (IC50 <1 μM) through hydrogen bonding and hydrophobic interactions, highlighting the role of electron-donating groups in enhancing binding affinity .

- Pharmacophore Hybrids : Sulfamoylphenyl derivatives (e.g., [4]) serve as intermediates for bifunctional inhibitors, suggesting that bulky substituents (e.g., cyclohexyloxy) could be tailored for multitarget therapies .

- Nitro Groups : The 4-nitrophenyl group in SI-51 may act as a leaving group or electron-deficient moiety, facilitating covalent binding to enzyme active sites .

Structural and Electronic Comparisons

- Electron-Donating vs. Nitro and bromo groups (e.g., SI-51, 3-bromophenyl derivative) withdraw electron density, directing electrophilic substitution to specific positions .

- Steric Effects : Cyclohexyloxy and tert-butyldimethylsilyloxy groups introduce steric bulk, which may hinder interactions with flat enzyme active sites but improve selectivity for hydrophobic pockets .

Biological Activity

Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanol with ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate under acidic conditions. This process yields the desired compound through a series of esterification reactions. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound was tested against several bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound has comparable efficacy to standard antibiotics.

| Compound | MIC (μmol/mL) | Activity |

|---|---|---|

| This compound | 0.045 | Effective against E. coli |

| Ampicillin | 0.033 | Reference antibiotic |

| Fluconazole | 0.020 | Reference antifungal |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its role as an anti-inflammatory agent and suggests further exploration for therapeutic use in conditions like arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.